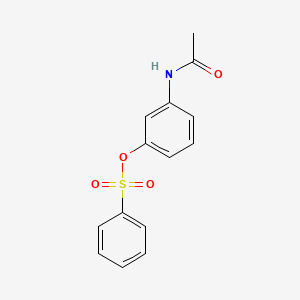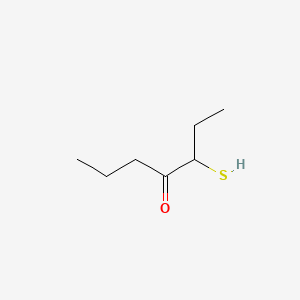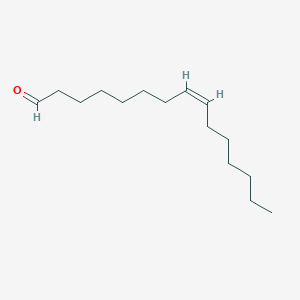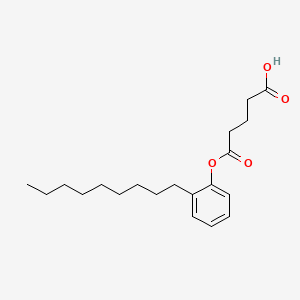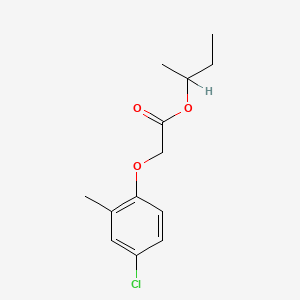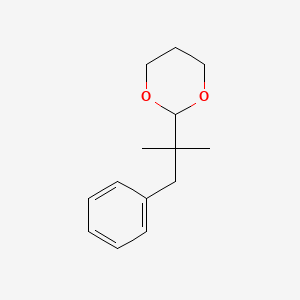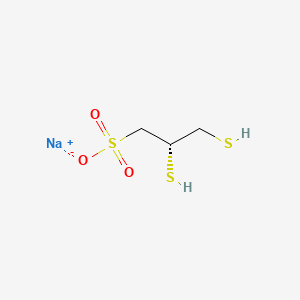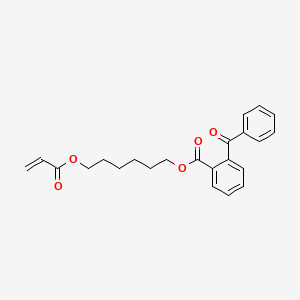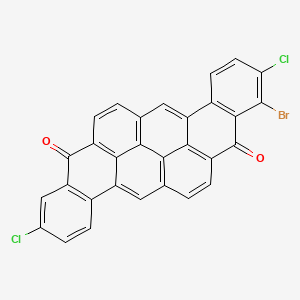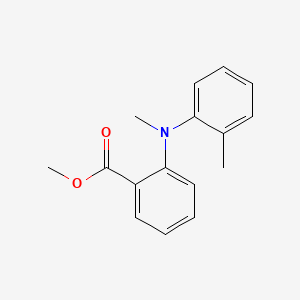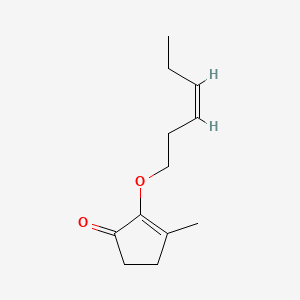
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopentene ring with a hexenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one typically involves the reaction of a cyclopentenone derivative with a hexenol derivative under specific conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction parameters, leading to more consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.
Wirkmechanismus
The mechanism of action of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-Hex-3-enyl butyrate: This compound shares a similar hexenyloxy group but differs in its overall structure and functional groups.
Propanenitrile, 3-[(3Z)-3-hexenyloxy]-: Another compound with a hexenyloxy group, but with a nitrile functional group instead of a cyclopentene ring.
Uniqueness
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is unique due to its combination of a cyclopentene ring and a hexenyloxy group. This structural feature provides distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
84604-62-6 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-[(Z)-hex-3-enoxy]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-9-14-12-10(2)7-8-11(12)13/h4-5H,3,6-9H2,1-2H3/b5-4- |
InChI-Schlüssel |
KJWUAEBWOUQMNW-PLNGDYQASA-N |
Isomerische SMILES |
CC/C=C\CCOC1=C(CCC1=O)C |
Kanonische SMILES |
CCC=CCCOC1=C(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



